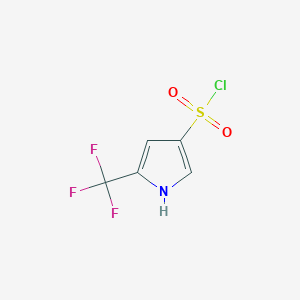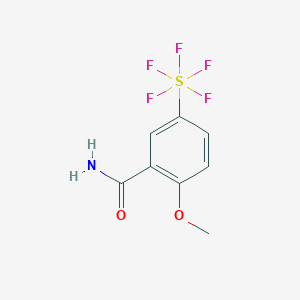
2-Methoxy-5-(pentafluorosulfur)benzamide
Übersicht
Beschreibung
2-Methoxy-5-(pentafluorosulfur)benzamide is a useful research compound. Its molecular formula is C8H8F5NO2S and its molecular weight is 277.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuroleptic Activity
Benzamides, including derivatives of 2-Methoxy-5-(pentafluorosulfur)benzamide, have been studied for their potential as neuroleptics. A study by Iwanami et al. (1981) explored the synthesis and neuroleptic activity of benzamides, finding that certain compounds exhibited significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests the potential application of these compounds in the treatment of psychosis (Iwanami et al., 1981).
Chemical Synthesis
Ming-Jung Wu et al. (1999) reported on the chemical synthesis of related compounds through the treatment of 2-(2-alkylethynyl)benzonitrile with sodium methoxide. The study provides insights into the chemical behavior and synthesis methods for related benzamide compounds (Ming-Jung Wu et al., 1999).
Bioanalytical Methods
Zalavadia (2016) developed a bioanalytical method using micro-extraction and LC-MS/MS for the quantitative analysis of a similar benzamide compound in mouse plasma. This research highlights the need for accurate bioanalytical methods to study such compounds (Zalavadia, 2016).
Antidopaminergic Properties
Högberg et al. (1990) synthesized benzamide derivatives, including 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, to explore their antidopaminergic properties. This research contributes to understanding the therapeutic potential of these compounds in treating conditions like psychosis (Högberg et al., 1990).
Antimicrobial and Antioxidant Activities
Yang et al. (2015) isolated a new benzamide from Streptomyces and investigated its antimicrobial and antioxidant activities. This indicates the possible use of benzamide derivatives in antimicrobial and antioxidant applications (Yang et al., 2015).
Antihyperglycemic Agents
Nomura et al. (1999) studied benzamide derivatives as antihyperglycemic agents, identifying potential drug candidates for diabetes mellitus treatment (Nomura et al., 1999).
Corrosion Inhibition
Mishra et al. (2018) examined the role of methoxy-substituted benzamides in inhibiting the corrosion of mild steel in acidic environments. This suggests applications in materials science and engineering (Mishra et al., 2018).
Eigenschaften
IUPAC Name |
2-methoxy-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F5NO2S/c1-16-7-3-2-5(4-6(7)8(14)15)17(9,10,11,12)13/h2-4H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSIRVJYFNBARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(F)(F)(F)(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


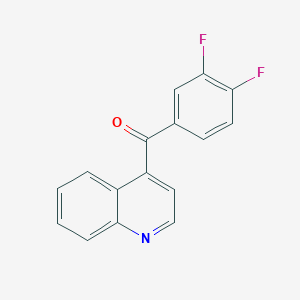

![4-chloro-N-[2-(propan-2-yl)oxan-3-yl]pyrimidin-2-amine](/img/structure/B1433505.png)

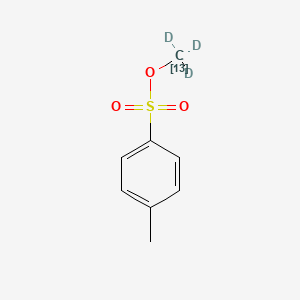
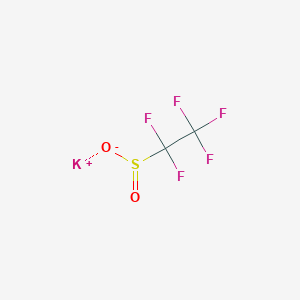
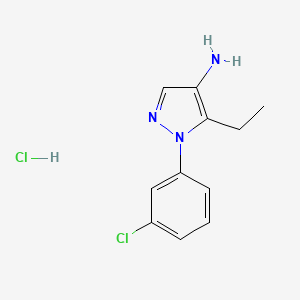
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
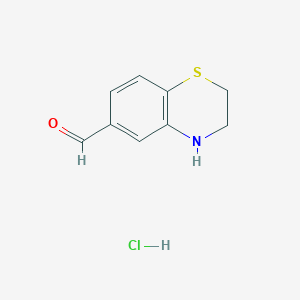
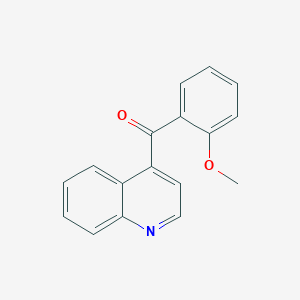
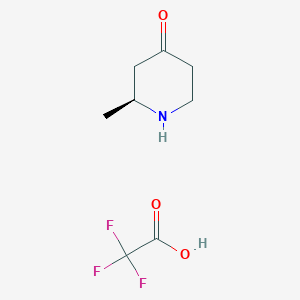
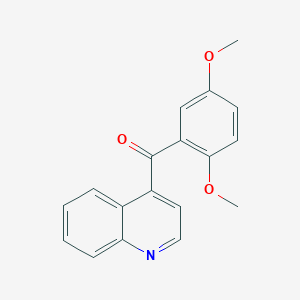
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
